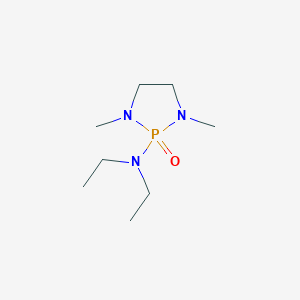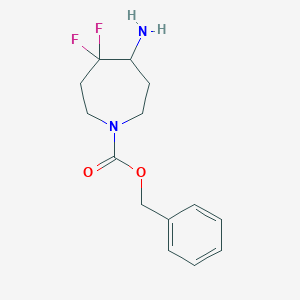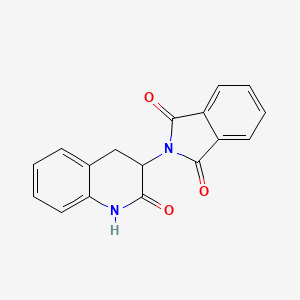
Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a pyrrolidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of the Pyrrolidine Group: This step often involves nucleophilic substitution reactions where a pyrrolidine moiety is introduced to the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce any unsaturated intermediates.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: Where the hydroxyl group can be oxidized to a carbonyl group.
Reduction: Reduction of any unsaturated bonds or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyrrolidine or tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution Reagents: Including halides or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and materials.
Mecanismo De Acción
The mechanism by which Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Acting as inhibitors or activators.
Receptors: Binding to specific receptors to modulate biological pathways.
Pathways: Involvement in metabolic or signaling pathways.
Comparación Con Compuestos Similares
Rel-(3R,4S)-4-(pyrrolidin-1-yl)tetrahydrofuran-3-ol can be compared with other similar compounds, such as:
Tetrahydrofuran Derivatives: Compounds with similar ring structures but different substituents.
Pyrrolidine Derivatives: Compounds with the pyrrolidine moiety but different ring systems.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the combination of the tetrahydrofuran and pyrrolidine rings, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(3R,4S)-4-pyrrolidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8-/m0/s1 |
Clave InChI |
DDNOMPVVYITSSN-YUMQZZPRSA-N |
SMILES isomérico |
C1CCN(C1)[C@H]2COC[C@@H]2O |
SMILES canónico |
C1CCN(C1)C2COCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


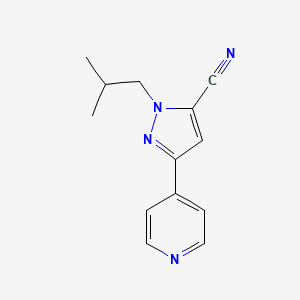
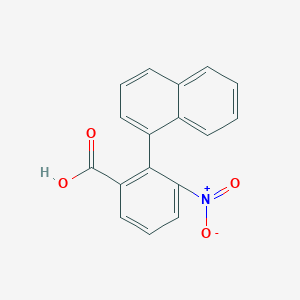
![(1S,1'S,4R)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13349826.png)
![Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13349841.png)
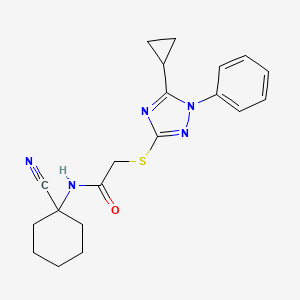
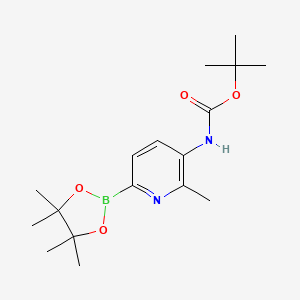

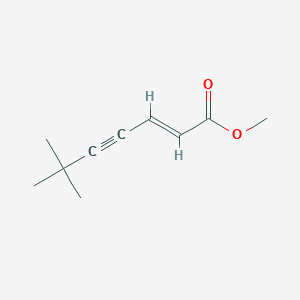
![11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13349860.png)
![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13349866.png)
![Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)
